molecular formula C10H11F2N B6588383 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1250311-31-9

5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B6588383
CAS番号: 1250311-31-9
分子量: 183.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (DFMTI) is an important synthetic drug that has been used in scientific research for decades. It is a small molecule with a molecular weight of 214.22 g/mol and has a melting point of 145-147°C. It is a colorless, crystalline solid with a faint, sweet odor and is slightly soluble in water. DFMTI has been used in the synthesis of a variety of compounds, including those used in drug development, and it has been studied for its potential therapeutic applications.

科学的研究の応用

5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs and other biologically active molecules. It has also been studied for its potential therapeutic applications, such as its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been studied for its potential to modulate the activity of the serotonin transporter, which is involved in the regulation of mood and behavior.

作用機序

The mechanism of action of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins and other inflammatory mediators, and its inhibition can reduce inflammation and pain. Additionally, this compound has been shown to modulate the activity of the serotonin transporter, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have antidepressant and anxiolytic effects. Additionally, it has been shown to have neuroprotective and cardioprotective effects.

実験室実験の利点と制限

The use of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline in laboratory experiments has many advantages. It is a relatively small molecule and is easily synthesized, making it an ideal substrate for the synthesis of other compounds. Additionally, it has a wide range of therapeutic effects, making it a useful tool for studying the mechanisms of action of various drugs and other compounds. However, it also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, making it difficult to store for long periods of time.

将来の方向性

The potential applications of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline are vast, and there are many potential future directions for its use. One potential direction is to further explore its potential therapeutic applications, such as its ability to modulate the activity of the serotonin transporter and its potential to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, further research into its potential neuroprotective and cardioprotective effects is warranted. Additionally, further studies into its potential as a substrate for the synthesis of other compounds, such as drugs and other biologically active molecules, could lead to new and innovative treatments. Finally, further research into its solubility and stability in the presence of light and heat could lead to improved methods of storage and handling.

合成法

5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods. One of the most common methods is the reaction of 1-methyl-4-nitrobenzene with 2-fluorobenzaldehyde in the presence of an acid catalyst. This reaction produces the desired this compound product in high yields. Other methods of synthesis include the reaction of 1-methyl-4-nitrobenzene with 1-fluorobenzaldehyde, the reaction of 1-methyl-4-nitrobenzene with 2-fluorobenzaldehyde and a base catalyst, and the reaction of 1-methyl-4-nitrobenzene with 2-fluorobenzaldehyde and a Lewis acid catalyst.

特性

{ "Design of the Synthesis Pathway": "The synthesis of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-difluorobenzaldehyde", "methylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,3-difluorobenzaldehyde and methylamine in the presence of acetic acid to form 5,7-difluoro-1-methyl-1,2-dihydroisoquinoline.", "Step 2: Reduction of 5,7-difluoro-1-methyl-1,2-dihydroisoquinoline using sodium borohydride in the presence of acetic acid to form 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline.", "Step 3: Extraction of the product using ethyl acetate.", "Step 4: Purification of the product using hydrochloric acid and sodium chloride.", "Step 5: Neutralization of the product using sodium hydroxide and water." ] }

CAS番号

1250311-31-9

分子式

C10H11F2N

分子量

183.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。